molecular formula C16H14N6O B10987199 N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B10987199
M. Wt: 306.32 g/mol
InChI Key: WKRFNUPPTRHDQK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a sophisticated synthetic hybrid compound designed for pharmaceutical and biochemical research. Its molecular structure integrates two privileged pharmacophores: a tetrazolo[1,5-a]pyridine scaffold and an indole moiety, both known for their significant and diverse biological activities. The tetrazole ring, a nitrogen-rich heterocycle, is widely recognized in medicinal chemistry as a bioisostere for carboxylic acids and other functional groups, contributing to enhanced metabolic stability and improved pharmacokinetic properties in drug candidates . This ring system is found in compounds with demonstrated antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties . The indole derivative component is a ubiquitous structure in biochemistry, present in natural products, amino acids (e.g., tryptophan), and human hormones (e.g., melatonin) . In drug discovery, indole derivatives are frequently investigated for their potent interactions with various enzymes and receptors, leading to a range of activities including service as enzyme inhibitors and anticancer agents . The strategic fusion of these two systems into a single molecule creates a versatile chemical tool for probing new biological pathways. Researchers can utilize this compound in high-throughput screening campaigns to identify novel therapeutic targets, in structure-activity relationship (SAR) studies to optimize lead compounds, and in mechanistic studies to understand the function of specific enzymes or cellular receptors. Its primary research value lies in its potential as a key intermediate or final scaffold for developing new agents in oncology, neurology, and infectious disease research. This product is intended for use in controlled laboratory settings by qualified scientists.

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C16H14N6O/c23-16(13-5-6-15-18-19-20-22(15)11-13)17-8-10-21-9-7-12-3-1-2-4-14(12)21/h1-7,9,11H,8,10H2,(H,17,23)

InChI Key

WKRFNUPPTRHDQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The tetrazolo[1,5-a]pyridine core is synthesized via cyclization of pyridine precursors with azide sources. A representative method involves:

Procedure :

  • React 6-bromopyridine with sodium azide (NaN₃) in hydrochloric acid (HCl) at 120°C for 24 hours.

  • Isolate 6-bromotetrazolo[1,5-a]pyridine via filtration (82% yield).

Critical Parameters :

  • Temperature : Excess heat (>120°C) risks decomposition.

  • Azide Handling : Reactions require strict safety protocols due to NaN₃’s toxicity.

Carboxylic Acid Functionalization

The 6-bromo substituent is converted to a carboxylic acid via palladium-catalyzed carbonylation:

Procedure :

  • Treat 6-bromotetrazolo[1,5-a]pyridine with carbon monoxide (CO) in the presence of PdCl₂(dppf) and a base.

  • Hydrolyze the intermediate to yield tetrazolo[1,5-a]pyridine-6-carboxylic acid.

Optimization Data :

CatalystBaseYield (%)Purity (%)
PdCl₂(dppf)K₂CO₃7895
Pd(PPh₃)₄Cs₂CO₃6590

Synthesis of the N-[2-(1H-Indol-1-yl)ethyl] Amine Side Chain

Alkylation of Indole

The side chain is prepared by alkylating indole at the 1-position:

Procedure :

  • React indole with 2-chloroethylamine hydrochloride in the presence of a base (e.g., NaH) in THF.

  • Purify via column chromatography to obtain 2-(1H-indol-1-yl)ethylamine.

Challenges :

  • Competing alkylation at the 3-position of indole.

  • Use of Mitsunobu conditions (DIAD, PPh₃) improves regioselectivity but increases cost.

Carboxamide Bond Formation

Activation of the Carboxylic Acid

The carboxylic acid is activated as an acyl chloride or using coupling agents:

Method A (Acid Chloride) :

  • Treat tetrazolo[1,5-a]pyridine-6-carboxylic acid with thionyl chloride (SOCl₂) at reflux.

  • React the resultant acyl chloride with 2-(1H-indol-1-yl)ethylamine in dichloromethane (DCM).

Method B (Coupling Agents) :

  • Use EDCI/HOBt or HATU in DMF to activate the acid.

  • Add the amine and stir at room temperature for 12–24 hours.

Yield Comparison :

MethodActivatorSolventYield (%)
ASOCl₂DCM72
BEDCI/HOBtDMF85

Integrated Synthetic Pathway

The most efficient route combines tetrazole synthesis, palladium-mediated carbonylation, and carboxamide coupling:

  • Step 1 : Synthesize 6-bromotetrazolo[1,5-a]pyridine via NaN₃ cyclization.

  • Step 2 : Convert bromide to carboxylic acid using Pd-catalyzed carbonylation.

  • Step 3 : Activate acid with EDCI/HOBt and couple with 2-(1H-indol-1-yl)ethylamine.

  • Step 4 : Purify via recrystallization (ethyl acetate/n-heptane) to ≥99% purity.

Overall Yield : 58–63% (four steps).

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.82 (d, J = 6.0 Hz, 1H, pyridine-H), 7.94 (d, J = 6.0 Hz, 1H, indole-H), 3.19 (s, 2H, CH₂NH).

  • HRMS (ESI) : m/z calcd for C₁₈H₁₆N₆O [M+H]⁺ 349.1501, found 349.1504.

Industrial-Scale Considerations

Process Challenges :

  • Deprotection Optimization : Acidic conditions (pH <1) minimize polymerization of intermediates.

  • Solvent Selection : THF or methyl-THF improves solubility during coupling steps.

Cost Drivers :

  • Palladium catalysts account for ~40% of raw material costs.

  • Recycling Pd via ligand design reduces expenses.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors through hydrogen bonding and π-π interactions . The tetrazolo[1,5-a]pyridine ring system can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, emphasizing substituent effects and bioactivity:

Compound Core Structure Key Substituents Biological Activity Reference
N-[2-(1H-Indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide Tetrazolo[1,5-a]pyridine Ethyl-indole, carboxamide Inferred: Potential enzyme inhibition or receptor modulation (based on analogs)
N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide Tetrazolo[1,5-b]pyridazine Chlorobenzyl, piperidine-carboxamide Not explicitly stated, but similar scaffolds are explored for CNS or antimicrobial roles
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones Triazolo[1,5-a]pyrimidine Methyl, oxoacetylhydrazone Herbicidal and fungicidal activity (e.g., 50–70% inhibition at 100 µg/mL)
Tetrazolo[1,5-a]quinoline-thiazolidin-4-one derivatives Tetrazolo[1,5-a]quinoline Thiazolidinone, dichlorophenyl/fluorophenyl Analgesic activity (e.g., comparable to ibuprofen in murine models)
Tetrazolo[1,5-a]pyridin-8-amine Tetrazolo[1,5-a]pyridine Amine at position 8 Alpha-glucosidase inhibition (e.g., 60% inhibition at 10 µM)

Key Observations:

Core Heterocycle Influence :

  • Tetrazolo[1,5-a]pyridine derivatives (e.g., the target compound and ’s inhibitor) are associated with enzyme modulation, likely due to hydrogen bonding via the tetrazole ring .
  • Triazolo[1,5-a]pyrimidines () exhibit broader agrochemical applications, with substituents like oxoacetylhydrazones enhancing herbicidal activity .

Substituent Effects: Indole-ethyl group: The target compound’s indole moiety may improve CNS permeability or serotonin receptor affinity compared to chlorobenzyl () or thiazolidinone () groups. Chiral centers: notes that introducing chirality (e.g., α-methyl acetylhydrazones) enhances bioactivity, suggesting stereochemistry optimization could benefit the target compound .

Activity Spectrum :

  • Enzyme inhibition : Tetrazolo[1,5-a]pyridin-8-amine () inhibits alpha-glucosidase, a diabetes target, while triazolo-pyrimidines () show antiviral activity (40–43% TMV inhibition) .
  • Agrochemical vs. Pharmaceutical : The target compound’s structure aligns more with drug-like molecules (e.g., ’s analgesics) than ’s herbicidal agents .

Contradictions and Gaps:

  • and highlight triazolo-pyrimidines for agrochemical use, whereas tetrazolo-pyridines () are more drug-oriented. This suggests divergent structure-activity relationships.
  • Limited data on the target compound’s specific activity necessitates extrapolation from analogs.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a synthetic compound that integrates the structural features of indole and tetrazole within a pyridine framework. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 2 1H indol 1 yl ethyl tetrazolo 1 5 a pyridine 6 carboxamide\text{N 2 1H indol 1 yl ethyl tetrazolo 1 5 a pyridine 6 carboxamide}
  • Molecular Formula : C16H15N5O
  • Molecular Weight : 295.33 g/mol

The presence of the indole moiety is known for its biological significance, particularly in medicinal chemistry, while the tetrazole ring enhances its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antitumor Activity

Several studies have highlighted the antitumor potential of compounds with similar structures. For instance, tetrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In a comparative study, compounds with similar tetrazole-pyridine frameworks exhibited IC50 values ranging from 0.08 µM to 3.61 µM against multiple cancer types, suggesting strong antitumor efficacy .

CompoundIC50 (µM)Cancer Cell Line
Compound A0.08HT-29
Compound B0.36H460
Compound C3.61MKN-45

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, indicating that this compound might also possess such properties .

3. Neuropharmacological Effects

Research into related indole-tetrazole compounds has revealed psychotropic effects, including anxiolytic and antidepressant activities. The unique combination of functional groups in this compound may contribute to similar neuropharmacological effects .

The mechanism through which this compound exerts its biological activity is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in tumor progression and microbial resistance.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar indole-tetrazole compounds:

Study 1 : A series of tetrazolo-pyridine derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The most promising derivatives demonstrated significantly lower IC50 values compared to standard chemotherapeutic agents .

Study 2 : Investigations into the antimicrobial efficacy of indole-based compounds revealed that modifications at the indole position could enhance activity against resistant strains of bacteria .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[2-(1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide?

Answer:
The synthesis of this compound likely involves multi-step protocols, given its tetrazolo[1,5-a]pyridine core and indole-containing side chain. Key steps may include:

  • Heterocycle Formation: Cyclocondensation of tetrazole precursors with pyridine derivatives, using catalysts like triethylamine (common in similar tetrazolo[1,5-a]pyrimidine syntheses) .
  • Amide Coupling: Reaction of activated carboxylic acid derivatives (e.g., acyl chlorides) with amines under mild conditions to preserve stereochemistry.
  • Reaction Optimization: Control of solvent polarity (e.g., DMF or acetonitrile), temperature (60–80°C), and stoichiometry to minimize side reactions .
    Critical Parameters: Monitor pH stability during indole coupling, as indole derivatives are prone to protonation under acidic conditions .

Advanced: How can the equilibrium between tetrazolo[1,5-a]pyridine and azidopyrimidine forms be analyzed?

Answer:
The tetrazolo[1,5-a]pyridine moiety may exist in equilibrium with its azidopyrimidine tautomer, depending on solvent and substituents. Methodological approaches include:

  • NMR Spectroscopy: Track chemical shifts in DMSO-d6 or CDCl3 to identify dominant forms. For example, tetrazolo[1,5-a]pyridines typically show distinct aromatic proton shifts compared to azide tautomers .
  • Solid-State Analysis: X-ray crystallography confirms the tetrazolo form as thermodynamically stable in the solid state (energy difference: ~1.54 kcal/mol) .
  • Computational Modeling: DFT calculations predict relative stability and transition states, guiding solvent selection for synthesis .

Basic: What in vitro assays are suitable for evaluating the compound's anticancer activity?

Answer:

  • MTT Cytotoxicity Assay: Test against human cancer cell lines (e.g., HCT-116, MCF-7) with RPE-1 normal cells as controls. Dose-response curves (0.1–100 µM) reveal selectivity indices .
  • Apoptosis Markers: Flow cytometry for Annexin V/PI staining to quantify apoptotic vs. necrotic cell death.
  • Data Interpretation: IC50 values below 10 µM (as seen in related tetrazolo[1,5-a]pyrimidines) suggest therapeutic potential .

Advanced: How do substituents on the indole ring influence pharmacological activity?

Answer:
Structure-activity relationship (SAR) studies require systematic variation of indole substituents:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano groups at the indole 3-position enhance cytotoxicity by improving membrane permeability .
  • Bulk Tolerance: Bulky substituents (e.g., tert-butyl) on the ethyl linker may reduce activity due to steric hindrance at target sites .
    Methodology:
  • Parallel synthesis of analogs using diverse aldehydes in one-pot reactions .
  • Comparative molecular field analysis (CoMFA) to map steric/electronic requirements .

Basic: What analytical techniques confirm the compound's structural integrity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion) with <5 ppm error .
  • Multinuclear NMR: <sup>1</sup>H and <sup>13</sup>C NMR assign aromatic protons (δ 7.5–8.5 ppm for pyridine) and carboxamide carbonyl (δ ~165 ppm) .
  • HPLC Purity: Use C18 columns with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced: How can molecular docking predict the compound's target engagement?

Answer:

  • Target Selection: Prioritize kinases or receptors with conserved ATP-binding pockets (e.g., mTOR, EGFR) due to the compound's heterocyclic core .
  • Docking Workflow:
    • Prepare ligand structures using Gaussian for geometry optimization.
    • Use AutoDock Vina with flexible side chains in the binding site.
    • Validate with MD simulations (100 ns) to assess binding stability .
  • Key Metrics: Binding energy ≤ -8 kcal/mol and hydrogen bonds with catalytic residues (e.g., Lys or Asp) suggest strong affinity .

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